2-Ethylhex-2-enoic acid

Übersicht

Beschreibung

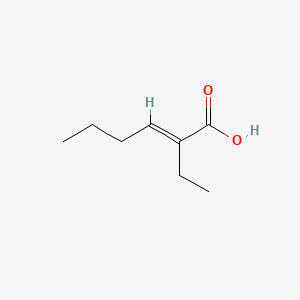

2-Ethylhex-2-enoic acid, also known as 2-EHA, is a carboxylic acid with the chemical formula C8H14O2. It has a molecular weight of 142.2 g/mol . It is a colorless liquid .

Synthesis Analysis

The synthesis of 2-Ethylhex-2-enoic acid involves several reactions. One method involves reacting it with methanol and silver (I) oxide . Another method involves reacting it with hydrogen in dichloromethane and water at 80°C for 8 hours . Yet another method involves reacting it with butan-1-ol at 150°C .

Molecular Structure Analysis

The molecular structure of 2-Ethylhex-2-enoic acid contains a total of 23 bonds. There are 9 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), and 1 hydroxyl group .

Physical And Chemical Properties Analysis

2-Ethylhex-2-enoic acid is immiscible with water but miscible with common organic solvents . It has a density of 1.0±0.1 g/cm3, a boiling point of 242.9±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

2-Ethylhex-2-enoic acid is a chemical compound with the CAS Number: 5309-52-4 . It is used in various chemical syntheses. Its molecular weight is 142.2 , which makes it a suitable candidate for reactions requiring a medium-sized organic molecule.

Building Blocks in Material Science

This compound is also used as a building block in material science . Its unique structure can contribute to the properties of the final material, such as flexibility, hardness, or thermal stability.

Biochemical Research

In biochemical research, 2-Ethylhex-2-enoic acid can be used as a reagent for peptide synthesis . Peptides are short chains of amino acids that play crucial roles in biological functions.

Plant Growth Regulation

A study on barley (Hordeum vulgare) seedlings showed that 2-Ethylhex-2-enoic acid was rapidly taken up from the nutrient medium . This suggests that it could have potential applications in plant growth regulation.

Safety and Hazards

Wirkmechanismus

Target of Action

It is known that this compound is widely used in esters for pvb film plasticizers and synthetic lubricants . It is also used in the production of metal soaps for paint driers, in automotive coolants, and PVC stabilizers .

Mode of Action

Given its wide range of applications, it can be inferred that it interacts with its targets to produce desired effects such as enhancing the properties of synthetic lubricants, acting as a plasticizer in pvb films, and stabilizing pvc .

Biochemical Pathways

The metabolism of 2-Ethylhex-2-enoic acid has been studied in excised seedlings of barley (Hordeum vulgare) . It was rapidly taken up from the nutrient medium. The metabolites were isolated by extraction with methanol, separated and purified by TLC and HPLC, and identified by enzymatic, chemical, and spectrometric methods . A rapid conjugation with glucose was observed, decreasing in concentration again after longer time periods in favor of disaccharide esters, higher conjugates, and a hydroxylation product which was present in free and conjugated form .

Pharmacokinetics

The metabolism study in barley seedlings suggests that it is rapidly absorbed and metabolized .

Result of Action

Its wide range of applications suggests that it produces desirable effects in various industries, such as enhancing the properties of synthetic lubricants, acting as a plasticizer in pvb films, and stabilizing pvc .

Eigenschaften

IUPAC Name |

(E)-2-ethylhex-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-5-6-7(4-2)8(9)10/h6H,3-5H2,1-2H3,(H,9,10)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWYPHJOHOCYII-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C(CC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C(\CC)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethylhex-2-enoic acid | |

CAS RN |

5309-52-4 | |

| Record name | 2-Ethyl-2-hexenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005309524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-ethylhex-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.789 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 2-Ethylhex-2-enoic acid (EHA) interact with plants and what are the downstream effects?

A1: Research indicates that EHA is rapidly absorbed by barley seedlings when introduced through the nutrient medium []. Inside the plant, EHA undergoes a series of metabolic transformations. Initially, it conjugates with glucose, forming a glucose ester. Over time, this conjugate decreases as the plant further metabolizes EHA into disaccharide esters, higher-order conjugates, and a hydroxylated form. This hydroxylation product exists both freely and in conjugated forms []. These metabolic processes suggest that EHA may influence plant growth and development by potentially interacting with various metabolic pathways.

Q2: Does the structure of 2-Ethylhex-2-enoic acid influence its antifungal activity?

A2: Yes, the structure of EHA and its analogs significantly impacts their antifungal activity []. Studies comparing EHA to its corresponding aldehyde (2-Ethylhex-2-en-1-al), alcohol (2-Ethylhex-2-en-1-ol), and enolacetate revealed a clear trend in potency. The enolacetate derivative displayed the strongest antifungal effects, followed by EHA itself, then the aldehyde, and lastly the alcohol. Interestingly, this pattern held true for both saturated and unsaturated analogs, although the unsaturated versions consistently demonstrated greater efficacy []. This suggests that the presence and nature of the functional group directly attached to the carbon chain play a crucial role in determining the antifungal potency of these compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(diethylsulfamoyl)-2-(4-morpholinyl)phenyl]-2-oxo-1-benzopyran-3-carboxamide](/img/structure/B1240171.png)

![N-[3-(diethylamino)propyl]-1,5-dimethyl-4-oxo-2-pyrrolo[3,2-c]quinolinecarboxamide](/img/structure/B1240186.png)

![3-(4-Fluorophenyl)-6-(1-pyrrolidinyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1240187.png)